molecular formula C18H12N4 B1212657 2,3-Bis(2-pyridyl)quinoxaline CAS No. 23309-74-2

2,3-Bis(2-pyridyl)quinoxaline

Cat. No. B1212657
CAS RN: 23309-74-2
M. Wt: 284.3 g/mol
InChI Key: ILLTYNYTHFEGHK-UHFFFAOYSA-N
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Description

2,3-Bis(2-pyridyl)quinoxaline (BPQ) is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. BPQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Analytical Reagent for Copper Detection

2,3-Bis(2-pyridyl)quinoxaline has been assessed as a spectrophotometric reagent for copper. It contains a copper(I)-specific "cuproine" grouping and is more readily prepared than most cuproine-type reagents. One derivative, 2,3-Bis[2-(6-methyl)pyridyl]quinoxaline, showed high sensitivity for copper, making it valuable in quantitative evaluations of copper presence (Stephen & Udén, 1967).

Component in Donor–Acceptor Type Polymers

This compound has been used in the synthesis of donor–acceptor type π-conjugated polymers for NIR device applications. These polymers, containing 2,3-di(2-pyridyl) quinoxaline, exhibit unique electrochromic properties and color changes upon oxidation and reduction, demonstrating potential for use in various electronic devices (Chen et al., 2016).

In Complexes with Metal Ions

2,3-Bis(2-pyridyl)quinoxaline forms complexes with various metal ions, including cobalt and copper. These complexes have been studied for their structures, magnetic properties, and potential applications in fields like catalysis and materials science (Escuer et al., 1990).

In Bimetallic Complexes

It is also integral in the formation of bimetallic complexes with metals like rhenium. These complexes have been explored for their electronic absorption properties, specifically the metal-to-ligand charge-transfer processes, which are significant in photophysical studies (Baiano et al., 1990).

Synthesis of Quinoxaline Derivatives

2,3-Bis(2-pyridyl)quinoxaline is used in the synthesis of various quinoxaline and pyridopyrazine derivatives. These derivatives exhibit interesting photophysical properties, including halochromism, which can be pivotal in developing new materials for optical applications (Thirumurugan et al., 2009).

Catalyzing Carbon Dioxide Reduction

Its derivatives have been used in bis chelate rhodium(III) and iridium(III) complexes for carbon dioxide reduction to formate, an essential process in environmental chemistry and potential applications in sustainable energy (Rasmussen et al., 1990).

properties

IUPAC Name

2,3-dipyridin-2-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4/c1-2-8-14-13(7-1)21-17(15-9-3-5-11-19-15)18(22-14)16-10-4-6-12-20-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLTYNYTHFEGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177870
Record name NSC 97037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(2-pyridyl)quinoxaline

CAS RN

23309-74-2
Record name 2,3-Bis(2-pyridyl)quinoxaline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97037
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97037
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Record name NSC 97037
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(2-pyridyl)quinoxaline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54B398VV93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
J Carranza, H Grove, J Sletten, F Lloret… - European Journal of …, 2004 - Wiley Online Library
Five oxalate‐containing copper(II) complexes of formula [Cu(dpq)(H 2 O)(ox)]·5H 2 O (1), [Cu(dpp)(H 2 O)(ox)]·H 2 O (2), [Cu(bpz)(ox)] n (3), [Cu 2 (dpp) 2 (H 2 O) 2 (NO 3 ) 2 (ox)]·4H 2 …
DP Rillema, DG Taghdiri, DS Jones, LA Worl… - Inorganic …, 1987 - ACS Publications
The synthesis, structure, and redox and photophysical properties of [Ru (bpy)„(BL) 3_ „] 2+, where= 0-2, bpy is 2, 2'-bipyridine, and BL is 2, 3-bis (2-pyridyl) quinoxaline, are described. …
Number of citations: 238 pubs.acs.org
JA Baiano, DL Carlson, GM Wolosh… - Inorganic …, 1990 - ACS Publications
Mono-and bimetallic complexes of Re (CO) 3Cl containing the bidentate, bridging ligands 2, 3-bis (2-pyridyl) pyrazine (dpp), 2, 3-bis (2-pyridyl) quinoxaline (dpq), and 2, 3-bis (2-pyridyl…
Number of citations: 84 pubs.acs.org
OS Jung, SH Park, YJ Kim, YA Lee, HG Jang… - Inorganica Chimica …, 2001 - Elsevier
The reactions of 2,3-bis(2-pyridyl)quinoxaline (bpq) with CoCl 2 ·6H 2 O, Ag(CH 3 CN) 4 BF 4 , and PdCl 2 (C 6 H 5 CN) 2 produce [CoCl 2 (bpq)] 2 ·2CHCl 3 , [Ag(bpq)CH 3 CN] 2 (BF 4 …
Number of citations: 28 www.sciencedirect.com
N Moliner, MC Muñoz, PJ van Koningsbruggen… - Inorganica chimica …, 1998 - Elsevier
The iron(II) compounds of formulae [Fe(DPQ) 2 (NCS) 2 ]·CO(CH) 3 ) 2 (DPQ = 2,3-bis-(2′-pyridyl)-quinoxaline) (1) and [Fe(ABPT) 2 -(NCX) 2 ] (ABPT = 4-amino-3,5-bis(pyridin-2-yl)-1,…
Number of citations: 81 www.sciencedirect.com
AA Abdel-Shafi, MMH Khalil, HH Abdalla… - Transition metal …, 2002 - Springer
Ru 3 (CO) 12 reacts with 2,3-bis (2′-pyridyl)quinoxaline (dpq) in benzene in the presence of either 2,2′(dipyridine (dpy) or pyridine (py) to give the mononuclear complexes Ru(CO) 3 …
Number of citations: 26 link.springer.com
P Mazumdar, S Maity, M Shyamal, D Das… - Physical Chemistry …, 2016 - pubs.rsc.org
A heteroatom containing organic fluorophore 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline (BPQ) is weakly emissive in solution but its emission properties are highly enhanced in the …
Number of citations: 54 pubs.rsc.org
JGH Du Preez, TIA Gerber, R Jacobs - Journal of Coordination …, 1994 - Taylor & Francis
Complexes formed by the reaction of (n-Bu 4 N)[MOCl 4 ] (M = Re, Tc) with the diimines 2,3-bis(2-pyridyl)pyrazine (DPP) and 2,3-bis(2-pyridyl)quinoxaline (DPQ) in ethanol were studied…
Number of citations: 13 www.tandfonline.com
M Milkevitch, E Brauns, KJ Brewer - Inorganic chemistry, 1996 - ACS Publications
A series of new polymetallic complexes have been prepared which couple d 6 pseudooctahedral lightabsorbing centers to ad 8 square planar platinum site. These systems have lowest …
Number of citations: 80 pubs.acs.org
XJ Zhao, M Du - Acta Crystallographica Section C: Crystal Structure …, 2003 - scripts.iucr.org
In the crystal structure of the title compound, C20H16N4O2, the two pyridine rings subtend dihedral angles of 39.0 (1) and 43.4 (2) with the mean quinoxaline plane and 67.6 (1) with …
Number of citations: 3 scripts.iucr.org

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